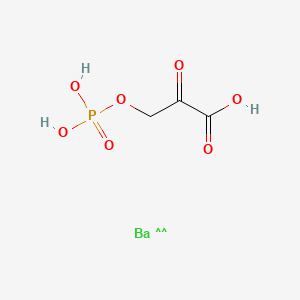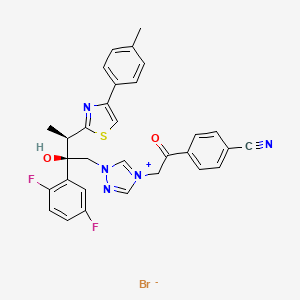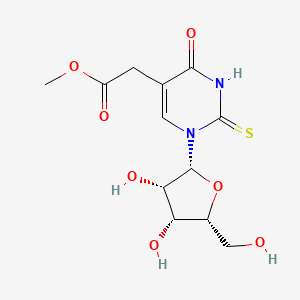![molecular formula C46H34N16 B13845657 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
The synthesis of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazino[2,3-g]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of pyridin-2-yl-pyrazol-1-ylmethyl groups: This step involves the reaction of the pyrazino[2,3-g]quinoxaline core with pyridin-2-yl-pyrazole derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridin-2-yl-pyrazol-1-ylmethyl groups can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and acetonitrile, as well as catalysts such as palladium or platinum complexes.
Scientific Research Applications
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand, forming stable complexes with various metal ions, which are useful in catalysis and material science.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline largely depends on its application. In catalysis, the compound forms complexes with metal ions, which then participate in the catalytic cycle, facilitating various chemical transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline include:
2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}-pyrazine: This compound features a pyrazine core with pyridin-2-yl-sulfanyl substituents.
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: A simpler analogue with pyridin-2-yl groups directly attached to the pyrazine ring.
2,3,7,8-Tetra(pyridin-2-yl)pyrazino[2,3-g]quinoxaline: A related compound with pyridin-2-yl groups instead of pyridin-2-yl-pyrazol-1-ylmethyl groups.
The uniqueness of this compound lies in its highly functionalized structure, which provides multiple coordination sites and potential for diverse applications in various fields.
Properties
Molecular Formula |
C46H34N16 |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
2,3,7,8-tetrakis[(3-pyridin-2-ylpyrazol-1-yl)methyl]pyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C46H34N16/c1-5-17-47-31(9-1)35-13-21-59(55-35)27-43-44(28-60-22-14-36(56-60)32-10-2-6-18-48-32)52-40-26-42-41(25-39(40)51-43)53-45(29-61-23-15-37(57-61)33-11-3-7-19-49-33)46(54-42)30-62-24-16-38(58-62)34-12-4-8-20-50-34/h1-26H,27-30H2 |
InChI Key |
XCVICTSWYFINRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC3=NC4=CC5=C(C=C4N=C3CN6C=CC(=N6)C7=CC=CC=N7)N=C(C(=N5)CN8C=CC(=N8)C9=CC=CC=N9)CN1C=CC(=N1)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)


![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)


![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)

![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)


![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
